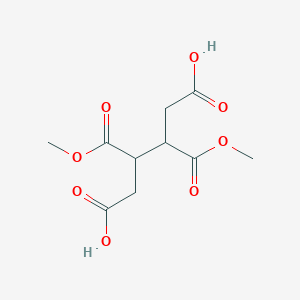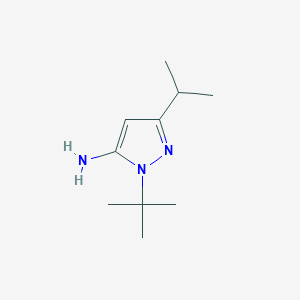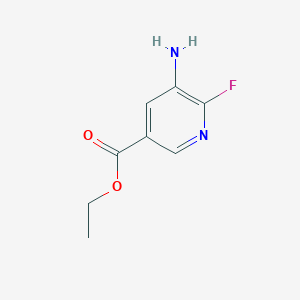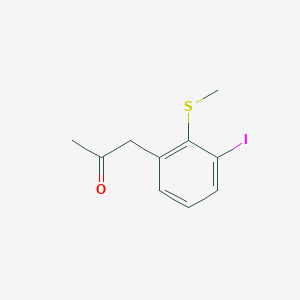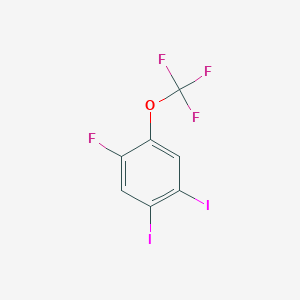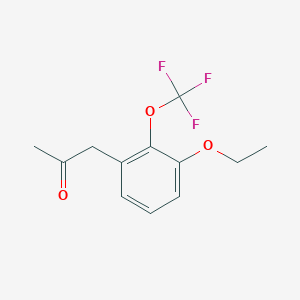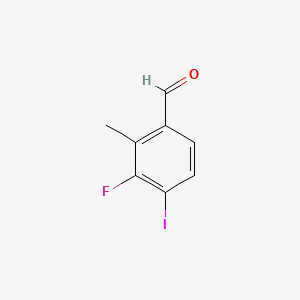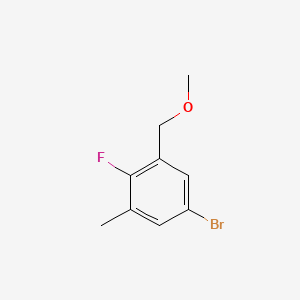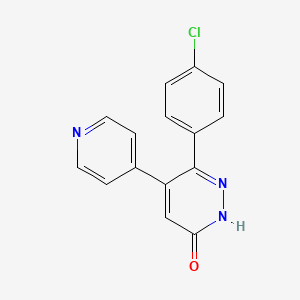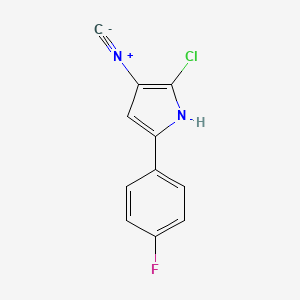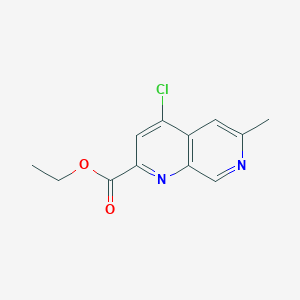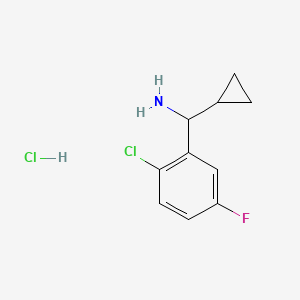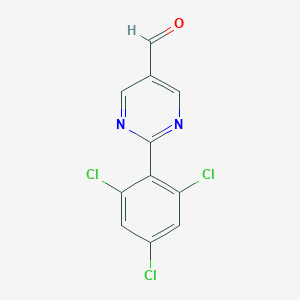
2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde is a chemical compound with the molecular formula C11H5Cl3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde typically involves the Vilsmeier-Haack formylation methodology. This process starts with commercially available 2-amino-4,6-dihydroxypyrimidine, which is converted to 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde . The reaction conditions usually involve the use of formylating agents such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and solvents used are often recycled to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution (SNAr) reactions due to the presence of electron-withdrawing chlorine atoms.
Condensation Reactions: It can form condensation products with amines and other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alkoxides, and other nucleophiles are commonly used in substitution reactions.
Solvents: Common solvents include DMF, DMSO (dimethyl sulfoxide), and acetonitrile.
Catalysts: Catalysts such as Lewis acids may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for use in pharmaceuticals and other applications .
科学的研究の応用
2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of reactive dyes and other organic compounds.
Biological Studies: It is used in the study of nucleophilic aromatic substitution reactions and other chemical processes.
作用機序
The mechanism of action of 2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde involves its ability to undergo nucleophilic aromatic substitution reactions. The electron-withdrawing chlorine atoms make the pyrimidine ring more susceptible to nucleophilic attack, facilitating the formation of various substituted products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
類似化合物との比較
Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde: A precursor in the synthesis of 2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde.
2,4,6-Trichloropyrimidine-5-carboxaldehyde: A closely related compound with similar reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical applications .
特性
分子式 |
C11H5Cl3N2O |
|---|---|
分子量 |
287.5 g/mol |
IUPAC名 |
2-(2,4,6-trichlorophenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H5Cl3N2O/c12-7-1-8(13)10(9(14)2-7)11-15-3-6(5-17)4-16-11/h1-5H |
InChIキー |
PTKQLLAKPMWEDE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)C2=NC=C(C=N2)C=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


